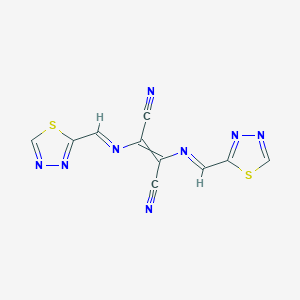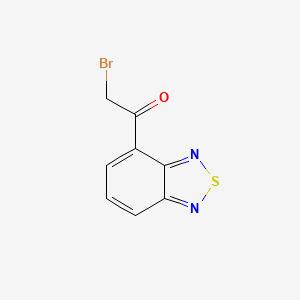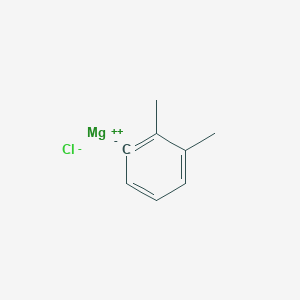
2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile is a complex organic compound that features two 1,3,4-thiadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile typically involves the reaction of cyanothioacetamide with α-bromoketones in the presence of iodine in dimethylformamide (DMF). This reaction proceeds through the formation of intermediate compounds, which then undergo oxidative dimerization to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the thiadiazole rings or the nitrile groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as DMF or methanol, under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with iodine can yield dimerized products, while reduction can lead to partially or fully reduced thiadiazole rings .
Wissenschaftliche Forschungsanwendungen
2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile exerts its effects involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to engage with protein disulfide isomerase A3 (PDIA3), leading to inhibition of tumor growth . The compound’s thiadiazole rings and nitrile groups play crucial roles in these interactions, affecting the molecular pathways involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitriles: These compounds share a similar core structure but have thiazole rings instead of thiadiazole rings.
1,3,4-Thiadiazole Derivatives: Various derivatives of 1,3,4-thiadiazole have been studied for their biological activities and synthetic applications.
Uniqueness
What sets 2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile apart is its dual thiadiazole rings, which confer unique electronic properties and reactivity. This makes it particularly valuable in the development of new materials and as a potential therapeutic agent.
Eigenschaften
Molekularformel |
C10H4N8S2 |
|---|---|
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
2,3-bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile |
InChI |
InChI=1S/C10H4N8S2/c11-1-7(13-3-9-17-15-5-19-9)8(2-12)14-4-10-18-16-6-20-10/h3-6H |
InChI-Schlüssel |
GZTRGDXWLMBNTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN=C(S1)C=NC(=C(C#N)N=CC2=NN=CS2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)
![4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B14249512.png)
![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)


![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
![11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B14249537.png)
![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)

![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)

![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)
